molecular formula C8H5ClN4O2 B10910366 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole CAS No. 1018053-08-1

1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B10910366
CAS No.: 1018053-08-1
M. Wt: 224.60 g/mol
InChI Key: IKLNRGAVIXRFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-nitroaniline as the starting material.

    Formation of Intermediate: The aniline derivative undergoes diazotization followed by a Sandmeyer reaction to introduce the triazole ring.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final triazole compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

    2-Chloro-6-nitrophenol: Similar in structure but lacks the triazole ring.

    1-(2-Chloro-6-nitrophenyl)piperazine: Contains a piperazine ring instead of a triazole ring.

    2-Amino-6-chloropyridine: Contains a pyridine ring and an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1018053-08-1

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

1-(2-chloro-6-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C8H5ClN4O2/c9-6-2-1-3-7(13(14)15)8(6)12-5-10-4-11-12/h1-5H

InChI Key

IKLNRGAVIXRFSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=NC=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.